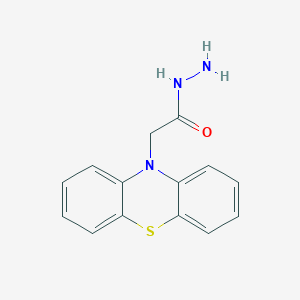

2-(10H-phenothiazin-10-yl)acetohydrazide

Descripción general

Descripción

2-(10H-Phenothiazin-10-yl)acetohydrazide is a chemical compound with the molecular formula C14H13N3OS. It is a derivative of phenothiazine, a class of compounds known for their diverse biological activities and applications in various fields, including medicine and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(10H-phenothiazin-10-yl)acetohydrazide typically involves the reaction of phenothiazine with acetic hydrazide under controlled conditions. The process may include steps such as:

Formation of the Intermediate: Phenothiazine is reacted with acetic anhydride to form an intermediate compound.

Hydrazide Formation: The intermediate is then treated with hydrazine hydrate to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as sonication and cold-chain transportation are often employed to maintain the integrity of the compound .

Análisis De Reacciones Químicas

Types of Reactions: 2-(10H-phenothiazin-10-yl)acetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Various reduced phenothiazine derivatives.

Substitution Products: Compounds with different functional groups replacing the hydrazide.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 2-(10H-phenothiazin-10-yl)acetohydrazide typically involves the reaction of ethyl 2-(10H-phenothiazin-10-yl)acetate with hydrazine hydrate. The resulting compound can undergo further modifications to yield various derivatives, which have been characterized using techniques such as FTIR, NMR, and mass spectrometry .

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from this base structure have demonstrated potent activity against various bacterial strains and fungi. A specific derivative was reported to have a minimum inhibitory concentration (MIC) of 125 μg/mL against Klebsiella pneumoniae and Aspergillus terreus .

Anticancer Properties

The phenothiazine nucleus is well-known for its anticancer potential. Studies indicate that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to interact with cellular pathways involved in tumor growth makes it a candidate for further development in oncology .

Neuropharmacological Effects

Phenothiazine derivatives are historically used as antipsychotic agents, and this compound is no exception. Its neuropharmacological effects suggest potential applications in treating mental disorders such as schizophrenia and bipolar disorder. The compound's interaction with dopamine receptors has been a focal point in research .

Analytical Applications

The compound is also utilized in analytical chemistry for the detection and quantification of various substances due to its unique chemical properties. It can serve as a reagent in the synthesis of more complex molecules or as a marker in biochemical assays .

Case Study on Antimicrobial Efficacy

A study published in the Journal of Pharmaceutical Sciences evaluated the antimicrobial efficacy of several phenothiazine derivatives, including those based on this compound. The results indicated that certain modifications enhanced antimicrobial activity significantly compared to the parent compound.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 150 | Staphylococcus aureus |

| N'-(4-chlorobenzylidene)-2-(10H-phenothiazin-10-yl) acetohydrazide | 125 | Klebsiella pneumoniae |

Case Study on Anticancer Activity

Another study investigated the cytotoxic effects of various phenothiazine derivatives against human cancer cell lines, revealing that certain derivatives exhibited IC50 values below 20 μM, indicating strong potential for further development as anticancer agents.

| Derivative | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| N'-(4-fluorobenzylidene)-2-(10H-phenothiazin-10-yl) acetohydrazide | 18 | MCF7 (Breast Cancer) |

| N'-(3-methoxybenzylidene)-2-(10H-phenothiazin-10-yl) acetohydrazide | 15 | HeLa (Cervical Cancer) |

Mecanismo De Acción

The mechanism of action of 2-(10H-phenothiazin-10-yl)acetohydrazide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.

Pathways: It can modulate signaling pathways related to oxidative stress, apoptosis, and cell proliferation.

Comparación Con Compuestos Similares

Phenothiazine: The parent compound with a wide range of biological activities.

2-(10H-phenothiazin-10-yl)acetonitrile: A related compound with different functional groups.

10H-phenothiazine-1-carboxylic acid: Another derivative with distinct chemical properties.

Uniqueness: 2-(10H-phenothiazin-10-yl)acetohydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other phenothiazine derivatives .

Actividad Biológica

2-(10H-phenothiazin-10-yl)acetohydrazide is a chemical compound derived from phenothiazine, a class recognized for its diverse biological activities. This compound, with the molecular formula C14H13N3OS, has garnered attention for its potential applications in medicinal chemistry and pharmacology. The unique hydrazide functional group enhances its reactivity and biological profile, making it a subject of interest in various research studies.

The synthesis of this compound typically involves the reaction of phenothiazine with acetic hydrazide, often under controlled conditions to optimize yield and purity. The process includes:

- Formation of Intermediate : Phenothiazine reacts with acetic anhydride.

- Hydrazide Formation : The intermediate is treated with hydrazine hydrate.

This compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can further modify its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

Phenothiazine derivatives, including this compound, have shown significant antioxidant properties. They can inhibit lipid peroxidation and protect against oxidative stress-related diseases. Studies suggest that these compounds may act as effective inhibitors of oxidative damage in low-density lipoprotein (LDL) .

Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer properties. Research on related phenothiazine derivatives has demonstrated moderate to significant cytotoxic effects against cancer cell lines such as HCT-116 and HepG2. The mechanism appears to involve the modulation of apoptotic pathways and interaction with specific cellular targets .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Oxidative Stress Modulation : It may inhibit enzymes involved in oxidative stress pathways.

- Apoptosis Induction : The compound could interact with proteins like Bcl-2, promoting apoptosis in cancer cells.

- Receptor Interaction : Potential interactions with neurotransmitter receptors suggest possible applications in neuropharmacology .

Case Studies and Research Findings

Several studies have explored the biological activity of phenothiazine derivatives, shedding light on their potential applications:

- Antioxidant Effects : A study demonstrated that certain phenothiazine derivatives significantly inhibited lipid peroxidation in rat brain homogenates, suggesting their potential as neuroprotective agents .

- Anticancer Activity : Research indicated that specific phenothiazine derivatives exhibited IC50 values that suggest moderate activity against cancer cell lines while maintaining low toxicity towards normal cells .

- Antimicrobial Tests : Related compounds showed promising results against bacterial strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating a broad spectrum of antimicrobial activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other phenothiazine derivatives:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antioxidant, Anticancer | Modulates oxidative stress and apoptosis |

| Phenothiazine | Antipsychotic, Antioxidant | Dopamine receptor antagonist |

| 10H-phenothiazine-1-carboxylic acid | Antimicrobial | Inhibits bacterial growth |

Propiedades

IUPAC Name |

2-phenothiazin-10-ylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c15-16-14(18)9-17-10-5-1-3-7-12(10)19-13-8-4-2-6-11(13)17/h1-8H,9,15H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGWSYPHEPMOBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384649 | |

| Record name | 2-(10H-phenothiazin-10-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125096-15-3 | |

| Record name | 2-(10H-phenothiazin-10-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What spectroscopic data is available for characterizing 2-(10H-phenothiazin-10-yl)acetohydrazide?

A1: The research paper states that this compound was characterized using several spectroscopic techniques, including:

Q2: Were any biological activities or potential applications of this compound investigated in this research?

A2: No, the provided research primarily focuses on the synthetic methodology and basic characterization of the synthesized phenothiazine derivatives, including this compound []. The study does not delve into investigating any biological activities, potential applications, or structure-activity relationships of these compounds. Further research is needed to explore these aspects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.